Imipramine-2,4,6,8-d4 Hydrochloride is a deuterated form of imipramine, a tricyclic antidepressant used primarily for the treatment of major depressive disorder and certain anxiety disorders. The deuteration at positions 2, 4, 6, and 8 enhances its utility in pharmacokinetic studies by allowing for precise tracking of the compound in biological systems. This compound is classified as a pharmaceutical agent and is primarily used in clinical research settings to study drug metabolism and pharmacodynamics.
Methods and Technical Details
The synthesis of Imipramine-2,4,6,8-d4 Hydrochloride involves several steps that include the preparation of the base form of imipramine followed by its conversion to the hydrochloride salt. The process typically begins with the deuterated precursor compounds, which are reacted under controlled conditions.
Structure and Data
Imipramine-2,4,6,8-d4 Hydrochloride has a molecular formula of C₁₉H₂₅ClN₂ and a molecular weight of approximately 320.89 g/mol. The presence of deuterium at positions 2, 4, 6, and 8 alters the mass spectrum of the compound compared to non-deuterated imipramine.
This structure allows for enhanced stability during metabolic studies due to isotopic labeling.
Reactions and Technical Details
Imipramine-2,4,6,8-d4 Hydrochloride participates in several chemical reactions that are relevant for its pharmacological activity:
Process and Data
Imipramine exerts its antidepressant effects primarily through the inhibition of norepinephrine and serotonin reuptake in the synaptic cleft. This mechanism increases the availability of these neurotransmitters for receptor binding.
Physical Properties
Chemical Properties
Scientific Uses
Imipramine-2,4,6,8-d4 Hydrochloride is primarily utilized in research settings:
Imipramine-2,4,6,8-d4 Hydrochloride features a precisely engineered isotopic composition where four hydrogen atoms at the 2, 4, 6, and 8 positions of the aromatic rings are replaced by deuterium (²H or D) atoms. This strategic substitution yields the molecular formula C₁₉H₂₀D₄ClN₂, alternatively represented as C₁₉ ²H₄H₂₀N₂·ClH to explicitly denote the deuterium positions [1] [2]. The compound has a molecular weight of 320.89 g/mol, reflecting a mass increase of approximately 4.03 Da compared to the non-deuterated analog (316.86 g/mol) due to the higher atomic mass of deuterium [1] [3]. This mass difference, while chemically subtle, provides significant analytical advantages for detection and quantification.
The isotopic purity of commercial preparations typically exceeds 95%, ensuring minimal presence of partially deuterated species that could interfere with analytical applications [1]. The deuterium atoms are symmetrically positioned on the dibenzazepine ring system, maintaining the structural and electronic characteristics of the parent compound while creating distinct spectroscopic signatures. This specific labeling pattern targets positions less likely to participate in major metabolic pathways, thereby preserving the pharmacological activity of the imipramine scaffold while enabling precise tracking of the intact molecule [2].
Table 1: Atomic Composition and Properties
Property | Specification |
---|---|
Molecular Formula | C₁₉H₂₀D₄ClN₂ or C₁₉ ²H₄H₂₀N₂·ClH |
Molecular Weight | 320.89 g/mol |
Deuterium Positions | 2, 4, 6, 8 (aromatic rings) |
Deuterium Content | ≥95% |
Non-deuterated Equivalent | C₁₉H₂₄ClN₂ (316.86 g/mol) |
CAS Number | 61361-33-9 |
Nuclear Magnetic Resonance spectroscopy provides definitive evidence of the molecular structure and deuterium incorporation in Imipramine-2,4,6,8-d4 Hydrochloride. In comparative ¹H NMR analysis (500 MHz, CDCl₃), the most pronounced difference from non-deuterated imipramine is the complete disappearance of proton signals at the deuterated aromatic positions (δ 6.5-7.5 ppm region) [8]. The adjacent protons exhibit subtle but diagnostically valuable upfield shifts of approximately 0.01-0.03 ppm due to the reduced electron-withdrawing inductive effect of deuterium compared to hydrogen [8].
The aliphatic region (δ 2.0-4.0 ppm) remains largely unchanged, displaying characteristic signals including the N-methyl singlets at δ 2.25 ppm (6H, -N(CH₃)₂) and the methylene multiplet at δ 3.45 ppm (2H, -CH₂-N<) [8]. The ethylene bridge protons between the aromatic rings appear as complex multiplets between δ 2.60-3.10 ppm, unaffected by deuteration. Carbon-13 NMR spectra exhibit significant shifts at the deuterated carbons (C-2, C-4, C-6, C-8), with coupling constants (²J₍C,D₎ ≈ 25 Hz) observable in decoupled spectra [8]. These spectral modifications serve as critical quality control markers for confirming deuterium incorporation efficiency and positional specificity in synthesized batches.
Table 2: Comparative ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
Proton Position | Non-deuterated δ (ppm) | Deuterated δ (ppm) | Observation Change |
---|---|---|---|
H-2, H-4, H-6, H-8 | 6.70-7.20 (m, 4H) | Absent | Complete signal loss |
H-1, H-3, H-5, H-7 | 6.70-7.20 (m, 4H) | 6.68-7.18 (m, 4H) | Minor upfield shift (0.02 ppm) |
N-CH₃ (dimethyl) | 2.25 (s, 6H) | 2.25 (s, 6H) | Unchanged |
-CH₂-CH₂-N(CH₃)₂ | 2.60 (t, 2H), 3.45 (t, 2H) | 2.60 (t, 2H), 3.45 (t, 2H) | Unchanged |
Ethylene bridge (-CH₂-CH₂-) | 2.85-3.10 (m, 4H) | 2.85-3.10 (m, 4H) | Unchanged |
Mass spectrometry reveals distinctive fragmentation patterns essential for identifying Imipramine-2,4,6,8-d4 Hydrochloride and distinguishing it from endogenous compounds. Under electron ionization (EI) conditions, the deuterated compound exhibits a molecular ion cluster at m/z 284 (vs. m/z 280 for non-deuterated imipramine) [4] [6]. The dominant fragment ion results from the loss of the dimethylaminopropyl side chain, appearing at m/z 234 (compared to m/z 230 in non-deuterated analog) – a mass shift of +4 Da that confirms uniform deuterium incorporation in the aromatic system [4].
When analyzed via liquid chromatography-quadrupole time-of-flight (LC-Q-TOF) mass spectrometry in positive electrospray ionization (ESI+) mode, the protonated molecule [M+H]⁺ appears at m/z 285.20 (vs. m/z 281.18 for non-deuterated). Characteristic high-resolution fragments include m/z 100.11 (dimethylaminopropyl fragment) and m/z 234.11 (dibenzazepine fragment with four deuteriums) [6]. The deuterated internal standard co-elutes chromatographically with non-deuterated imipramine but is resolved mass spectrometrically, enabling precise quantification without interference from the analyte or matrix components in biological samples [4] [6]. This mass difference of 4 Da provides an optimal window for selected reaction monitoring (SRM) transitions in quantitative assays, particularly when measuring low therapeutic concentrations (5-200 ng/mL) in plasma or serum [6].
Table 3: Characteristic Mass Spectrometric Fragments
Ion Type | Non-deuterated (m/z) | Deuterated (m/z) | Mass Shift | Fragment Composition |
---|---|---|---|---|
Molecular ion (EI) | 280.0 | 284.0 | +4.0 | C₁₉H₂₄N₂⁺ / C₁₉H₂₀D₄N₂⁺ |
[M+H]⁺ (ESI) | 281.18 | 285.20 | +4.02 | C₁₉H₂₅N₂⁺ / C₁₉H₂₁D₄N₂⁺ |
Major fragment (EI) | 230.0 | 234.0 | +4.0 | C₁₆H₁₄N⁺ / C₁₆H₁₀D₄N⁺ |
Dimethylaminopropyl ion | 100.11 | 100.11 | 0 | C₅H₁₄N⁺ |
Diagnostic fragment | 234.11 (HRMS) | 238.11 (HRMS) | +4.0 | C₁₆H₁₄N⁺ / C₁₆H₁₀D₄N⁺ |
The strategic deuteration at aromatic positions preserves the core pharmacological properties of imipramine while introducing distinct analytical advantages. Both compounds share identical inhibitory activity against serotonin (SERT) and norepinephrine transporters (NET), with IC₅₀ values in the nanomolar range (approximately 32 nM for SERT inhibition), as the deuterium substitution occurs away from the pharmacophoric tertiary amine and side chain [2] [5]. Crystallographic analysis confirms identical molecular conformation and crystal packing in the hydrochloride salts, though minor differences in melting point are observed (deuterated: 171-173°C vs. non-deuterated: 174-175°C) [2] [3].
The most significant biochemical divergence emerges in metabolic studies, where deuterated imipramine exhibits altered kinetic isotope effects (KIEs). The carbon-deuterium bonds at positions 2,4,6,8 demonstrate approximately 2-3 times slower oxidative metabolism by hepatic CYP2C19 and CYP2D6 isozymes compared to carbon-hydrogen bonds [2] [6]. This reduced metabolic rate manifests in extended plasma half-life in in vivo models, though the metabolic pathways remain identical (N-demethylation to desipramine-d4, 2-hydroxylation, and glucuronidation) [6]. Chromatographic behavior shows near-identity, with reversed-phase HPLC retention times differing by less than 0.1 minute under standardized conditions (C18 column, acetonitrile/ammonium formate mobile phase), allowing co-elution for accurate internal standard calibration [4] [6].
Table 4: Comparative Structural and Biochemical Properties
Property | Non-deuterated | Deuterated | Functional Consequence |
---|---|---|---|
Molecular Weight | 316.86 g/mol | 320.89 g/mol | +4.03 Da mass shift |
SERT Inhibition (IC₅₀) | 32 nM | 32 nM | Identical pharmacological activity |
Major Metabolic Pathway | N-demethylation | N-demethylation | Same metabolites formed |
CYP-Mediated Oxidation | Relative rate: 1.0 | Relative rate: 0.3-0.5 | Reduced first-pass metabolism |
HPLC Retention (C18) | 7.2 min | 7.15 min | Near-coelution for quantification |
Melting Point | 174-175°C | 171-173°C | Minor crystalline differences |
Therapeutic Monitoring | Analyte signal | Internal standard | Avoids interference in assays |
The combination of preserved biological activity and distinct analytical signatures makes Imipramine-2,4,6,8-d4 Hydrochloride an indispensable tool for neuropharmacological research and clinical chemistry, particularly in studies requiring precise quantification of imipramine and its metabolites in complex biological matrices [2] [4] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9